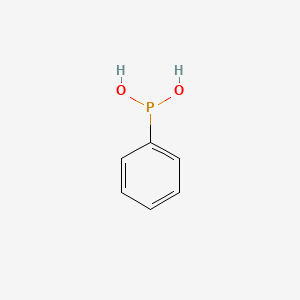

Phenylphosphinic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Phenylphosphinic acid can be synthesized through several methods. One common approach involves the hydrolysis of phenylphosphonous dichloride (C6H5PCl2) in the presence of water. The reaction proceeds as follows: [ \text{C6H5PCl2} + 2\text{H2O} \rightarrow \text{C6H5P(O)(OH)H} + 2\text{HCl} ]

Another method involves the oxidation of phenylphosphine (C6H5PH2) using hydrogen peroxide (H2O2) or other oxidizing agents: [ \text{C6H5PH2} + \text{H2O2} \rightarrow \text{C6H5P(O)(OH)H} + \text{H2O} ]

Industrial Production Methods: Industrial production of this compound typically involves the large-scale hydrolysis of phenylphosphonous dichloride. This method is favored due to its efficiency and the availability of raw materials.

化学反応の分析

Oxidation Reactions

Phenylphosphinic acid can be oxidized to form phenylphosphonic acid . The oxidation of phosphinic, phenylphosphinic, and phosphorous acids by pyridinium fluorotrioxochromate(VI) results in the formation of corresponding oxyacids in the higher valence states . The reaction is first order with respect to the oxidant concentration, and a Michaelis–Menten type kinetics is observed with respect to the substrate, indicating the formation of a complex in a pre-equilibrium .

Thermal Decomposition

Thermal decomposition of monosubstituted phosphinic acids, including this compound, yields phosphines and phosphonic acids . this compound and pentaphenylcyclopentaphosphine react through an ionic mechanism to produce phenylphosphine and phenylphosphonic anhydride . Phenylphosphinidene, formed during the decomposition of phenylphosphinic anhydride, can be trapped by reaction with benzil to give a spirophosphole .

Reactions with Pentaphenylcyclopentaphosphine

This compound reacts readily with pentaphenylcyclopentaphosphine via an ionic mechanism, leading to the formation of phenylphosphine and phenylphosphonic anhydride .

Disproportionation

This compound disproportionates into phenylphosphine and phenylphosphonic acid at elevated temperatures .

Catalysis

Phenylphosphonic acid acts as an efficient and reusable catalyst in various chemical reactions . It catalyzes the synthesis of α-aminophosphonates through a one-pot, three-component reaction of amines, carbonyl compounds, and dialkyl phosphites under solvent-free conditions . It also catalyzes the three-component condensation of an aldehyde, enaminone, and urea or thiourea to afford the corresponding 6-unsubstituted dihydropyrimidinones .

Reactions on Copper Surfaces

When phenylphosphonic acid is adsorbed on copper surfaces, several reaction steps occur upon heating, including :

-

C–O bond scission forming

-

C–P bond scission forming phenyl and

-

C–H bond scission forming

These reactions have activation barriers of 1.7–1.8 eV . Small products such as O, H, and phenyl can immediately react further and desorb, while the remaining phosphonate species undergo condensation .

Hydrolysis

Hydrolysis of phenylphosphonates proceeds via the mechanism, but in the case of benzyl and isopropyl esters, the mechanism was substantiated . The cleavage of the second P-OC bond is the slower process, suggesting that it is the rate-determining step .

科学的研究の応用

Catalytic Applications

Phenylphosphinic acid as a Catalyst

this compound has been identified as an effective catalyst in several chemical reactions. Notably, it catalyzes the three-component condensation of aldehydes, enaminones, and urea or thiourea to synthesize 6-unsubstituted dihydropyrimidinones. This reaction occurs under solvent-free conditions, yielding high to excellent product yields. The simplicity and efficiency of this methodology make it a valuable synthetic route in organic chemistry .

Case Study: Dihydropyrimidinone Synthesis

In a study conducted by Alinezhad et al., the use of this compound facilitated the formation of dihydropyrimidinones, which are significant in medicinal chemistry due to their biological activities. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in synthesizing complex heterocycles .

Material Science

Hybrid Materials

this compound is also utilized in the synthesis of organic-inorganic hybrid materials. These hybrids exhibit high thermal stability and unique structural properties that make them suitable for applications in energy storage, catalysis, and sensors. For instance, this compound was used alongside zirconium compounds to create stable hybrid networks that can be employed in electrochemical devices .

Data Table: Hybrid Material Composition

| Hybrid Type | Composition (this compound:ZrOCl₂:B(OEt)₃) | Thermal Stability |

|---|---|---|

| S1 | 1:1:0 | High |

| S2 | 2:1:0 | High |

| S3 | 1:2:0 | High |

| S4 | 1:1:1 | High |

| S5 | 1:2:1 | High |

The table above summarizes the compositions of different hybrid materials synthesized using this compound and their thermal stability characteristics .

Pharmaceutical Applications

Drug Delivery Systems

Research indicates that this compound derivatives can be utilized in drug delivery systems due to their ability to form stable complexes with various pharmaceutical agents. The unique properties of these derivatives enhance the solubility and bioavailability of drugs, making them promising candidates for further development in pharmaceutical formulations.

Environmental Applications

Soil Fumigants

this compound has been explored as a potential soil fumigant against soil-borne diseases caused by pathogens such as Fusarium oxysporum. Its efficacy as a biocide highlights its importance in agricultural applications, particularly in managing soil health and crop protection .

作用機序

Phenylphosphinic acid can be compared with other similar compounds such as phenylphosphonic acid and phenylphosphine:

Phenylphosphonic Acid (C6H5P(O)(OH)2): This compound has an additional hydroxyl group compared to this compound, making it more acidic and more soluble in water.

Phenylphosphine (C6H5PH2): This compound lacks the oxygen atom present in this compound, making it less polar and more reactive towards oxidation.

Uniqueness: this compound is unique due to its intermediate properties between phenylphosphonic acid and phenylphosphine. It combines the stability of phenylphosphonic acid with the reactivity of phenylphosphine, making it a versatile compound for various applications.

類似化合物との比較

- Phenylphosphonic acid (C6H5P(O)(OH)2)

- Phenylphosphine (C6H5PH2)

- Phenylphosphonous dichloride (C6H5PCl2)

生物活性

Phenylphosphinic acid (PPA) is a compound of significant interest in various fields of chemistry and biology due to its versatile applications and biological activities. This article explores the biological activity of PPA, highlighting its role as a catalyst, its potential toxicity, and its applications in medicinal chemistry.

This compound is characterized by the presence of a phenyl group attached to a phosphinic acid moiety. Its chemical formula is , and it features both acidic and phosphorous functionalities, which contribute to its reactivity and catalytic properties.

Catalytic Activity

1. Synthesis of α-Aminophosphonates:

PPA has been identified as an efficient and recyclable catalyst for the synthesis of α-aminophosphonates through a one-pot three-component reaction involving amines, carbonyl compounds, and dialkyl phosphites. This method allows for high yields under solvent-free conditions, making it an environmentally friendly approach to synthesizing these compounds .

2. Dihydropyrimidinones Production:

In another study, PPA catalyzed the condensation of aldehydes, enaminones, and urea or thiourea to produce 6-unsubstituted dihydropyrimidinones. This reaction was noted for its simplicity and efficiency, yielding high to excellent results .

Toxicological Studies

A significant aspect of PPA's biological profile is its toxicity. A four-week feeding study conducted on rats demonstrated that PPA exhibits very low toxicity levels when administered at graded concentrations (0, 100, 1,000, or 10,000 ppm). The average daily doses ranged from 8 mg/kg to 859 mg/kg without notable adverse effects . This low toxicity suggests that PPA could be safe for various applications in medicinal chemistry.

Applications in Extraction Processes

Recent research has explored the use of PPA in extraction systems involving ionic liquids for the selective recovery of metals like scandium from acidic industrial effluents. The system demonstrated high extraction efficiency across a range of temperatures and pH levels, indicating PPA's potential as an extractant in environmental applications .

Table 1: Summary of Biological Activities and Applications of this compound

特性

IUPAC Name |

hydroxy-oxo-phenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O2P/c7-9(8)6-4-2-1-3-5-6/h1-5H/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQVWTDLQQGKSV-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923631, DTXSID80859679 | |

| Record name | [Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_16137 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Phosphinic acid, P-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

121-70-0, 1779-48-2 | |

| Record name | Phosphinic acid, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylphosphinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphinic acid, P-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylphosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。